N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic carboxamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core. This scaffold is substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a 3,4-dimethylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-12-4-9-17(10-13(12)2)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-5-7-16(22)8-6-15/h4-11H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAYBXVSXKJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, particularly focusing on anticancer, antibacterial, and antifungal properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of the dimethylphenyl and fluorophenyl substituents is believed to enhance its biological efficacy.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against several cancer cell lines including human cervix carcinoma (HeLa), murine mammary carcinoma (FM3A), and pancreatic ductal adenocarcinoma (PDAC) cells.
- IC50 Values : The compound showed IC50 values in the submicromolar range against these cell lines, indicating potent cytotoxicity. For example, derivatives with similar structures have reported IC50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .
Antibacterial Activity
Imidazo[2,1-b][1,3]thiazole compounds are also noted for their antibacterial properties:
- Mechanism of Action : These compounds typically inhibit bacterial DNA synthesis and disrupt cellular functions.
- Activity Against Specific Strains : In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria. Compounds in this class have exhibited minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antibiotics .
Antifungal Activity
The antifungal potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored as well:
- In Vitro Testing : Studies have demonstrated that these compounds can inhibit the growth of various fungal strains.
- Selectivity : Some derivatives have shown selectivity towards fungal cells with minimal toxicity to human cells .
Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic cancer cells (SUIT-2). The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values as low as 2.32 µM .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, the compound was tested against a panel of bacterial strains. Results showed that it achieved MIC values in the range effective for clinical use against resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. The specific compound N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has potential applications in combating bacterial and fungal infections. Studies have shown that modifications in the substituent groups can influence the antimicrobial efficacy of these compounds, suggesting a pathway for developing new antimicrobial agents based on this structure.
Anticancer Properties
The compound's structural characteristics position it as a promising candidate for anticancer research. Various studies have reported that imidazo[2,1-b][1,3]thiazole derivatives demonstrate antiproliferative activity against several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against human cancer cell lines such as HeLa and CEM . This suggests that further exploration of this compound could lead to the development of effective anticancer therapies.
Chemical Synthesis and Catalysis
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and oxidations. The compound's reactivity can be harnessed in the development of new synthetic methodologies or as a catalyst in industrial processes .
Comparison with Similar Compounds
Structural Analogues in the Imidazo[2,1-b]Thiazole Family
(a) 6-(4-Fluorophenyl)-3-Methylimidazo[2,1-b]Thiazole-2-Carboxylic Acid (RN: 951908-85-3)
- Core Structure : Shares the imidazo[2,1-b][1,3]thiazole backbone with the target compound.
- Substituents : Lacks the 3,4-dimethylphenyl carboxamide group but retains the 4-fluorophenyl and methyl substituents.
- Key Difference : The carboxylic acid moiety at position 2 may reduce membrane permeability compared to the carboxamide derivative, impacting bioavailability .
(b) 2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b]-1,3,4-Thiadiazole ()
- Core Structure : Imidazo[2,1-b]-1,3,4-thiadiazole (vs. imidazo[2,1-b][1,3]thiazole in the target compound).
- Substituents : Features a nitro group on the fluorophenyl ring and a 4-methoxyphenyl group.
- The methoxy group improves solubility but may reduce metabolic stability compared to methyl groups .
(c) 3-Methyl-6-Phenylimidazo[2,1-b][1,3]Thiazole-2-Carboxylic Acid (RN: 446829-85-2)
- Core Structure : Identical imidazo[2,1-b][1,3]thiazole scaffold.
- Substituents : Phenyl group at position 6 (vs. 4-fluorophenyl) and carboxylic acid at position 2.
- Key Difference : The absence of fluorine reduces electronegativity, which could diminish target affinity in halogen-sensitive biological systems .
Triazole and Thiadiazole Derivatives with Overlapping Substituents
(a) 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
- Core Structure : 1,2,4-Triazole-thione (vs. imidazo-thiazole).
- Substituents : Sulfonyl and difluorophenyl groups.
- Key Difference : The triazole-thione core offers distinct tautomeric behavior (thione vs. thiol forms), affecting solubility and binding dynamics. Sulfonyl groups enhance polarity but may limit blood-brain barrier penetration compared to carboxamides .
(b) N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-Yl)Amino)Ethyl)Carboxamides ()
- Core Structure: 1,3,4-Thiadiazole with trichloroethyl and phenylamino substituents.
- Substituents : Trichloroethyl group introduces steric bulk and electron-withdrawing effects.
- Key Difference : The trichloroethyl moiety may confer higher metabolic resistance but could increase hepatotoxicity risks compared to dimethylphenyl groups .
Carboxamide-Functionalized Heterocycles
(a) Ethyl 2-(6-(2-(4-Acetamidophenyl)-2-Oxoethyl)-5-Oxo-2-Phenyl-5,6-Dihydroimidazo[2,1-b][1,3,4]Thiadiazol-6-Yl)-3-Oxobutanoate ()
- Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole with oxo and acetamide groups.
- Substituents : Acetamidophenyl and ester functionalities.
- Key Difference : The ester group may render this compound a prodrug, requiring hydrolysis for activation, unlike the direct carboxamide bioactivity of the target compound .
(b) 5-Amino-3-Methyl-4-{[2-(Substituted Carbamothioyl)Hydrazino]Carbonyl}Thiophene-2-Carboxamide ()
- Core Structure : Thiophene-carboxamide with hydrazine-carbothioamide side chains.
- Substituents : Varied aryl groups (e.g., 4-methylphenyl).
Spectral Characterization
- IR Spectroscopy :
- NMR :
- Fluorine atoms in 4-fluorophenyl groups (target and ) produce distinct ¹⁹F NMR shifts. Methyl groups in the 3,4-dimethylphenyl moiety (target) would show upfield ¹H-NMR signals (~2.2–2.5 ppm) .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and fluorophenyl groups (J = 8–9 Hz coupling for para-F) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S-C (670–720 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
For regiochemistry confirmation, NOESY NMR can clarify spatial proximity of substituents .
How can metabolic stability and pharmacokinetic profiles be systematically evaluated?
Advanced Research Question
- In vitro assays : Liver microsomes or hepatocytes to assess CYP450-mediated metabolism; monitor parent compound depletion via LC-MS .
- Lipophilicity : LogP measurements (e.g., shake-flask method) to correlate with bioavailability. The trifluoromethyl group in related compounds enhances metabolic stability by reducing oxidative metabolism .
- Plasma protein binding : Equilibrium dialysis to quantify free fraction, critical for dose-response interpretations .
Advanced PK modeling (e.g., compartmental analysis) can predict half-life and clearance rates in preclinical models.
What computational methods aid in predicting the compound’s interaction with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like CAR/PXR, focusing on hydrophobic pockets accommodating 3,4-dimethylphenyl groups .
- MD simulations : GROMACS for assessing binding stability over 100+ ns trajectories; analyze RMSD fluctuations in ligand-receptor complexes .
- QSAR models : Train models using descriptors like molar refractivity and H-bond donors to predict activity against related targets (e.g., acetylcholinesterase) .
How can researchers mitigate synthetic byproducts during imidazo-thiazole ring formation?
Basic Research Question
Common byproducts (e.g., regioisomers or incomplete cyclization products) arise from:
- Competitive pathways : Use directing groups (e.g., methyl at position 3) to enforce regioselective cyclization .
- Temperature control : Gradual heating (e.g., 60°C → reflux) to avoid kinetic byproducts .
- Real-time monitoring : TLC or inline FTIR to track reaction progress and terminate at optimal conversion .
Byproducts can be identified via LC-MS and purified using preparative HPLC .
What are the implications of fluorophenyl substituents on the compound’s electronic properties?
Advanced Research Question
The 4-fluorophenyl group introduces:
- Electron-withdrawing effects : Stabilizes the imidazo-thiazole core via resonance, altering redox potentials (cyclic voltammetry can quantify this) .
- Hydrogen bonding : Fluorine participates in weak C–H···F interactions, influencing crystal packing and solubility .
- Bioisosterism : Fluorine’s similarity to hydroxyl groups in size and electronegativity may mimic natural ligands in receptor binding .
DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to visualize electron-deficient regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
